molecular formula C11H8O4 B1247089 5-hydroxy-2-methoxynaphthalene-1,4-dione CAS No. 15127-94-3

5-hydroxy-2-methoxynaphthalene-1,4-dione

Cat. No.: B1247089
CAS No.: 15127-94-3
M. Wt: 204.18 g/mol
InChI Key: GATGZQSBJAZYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-methoxynaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of hydroxy and methoxy groups at the 5 and 2 positions, respectively, on the naphthoquinone skeleton

Scientific Research Applications

5-hydroxy-2-methoxynaphthalene-1,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer properties and its ability to modulate various biological pathways.

    Industry: Utilized as a dye and in the production of pigments for various applications .

Future Directions

The future directions of research on 5-Hydroxy-2-methoxy-1,4-naphthoquinone could involve further exploration of its biological properties and potential therapeutic significance . There is also a need for more detailed studies on its anti-inflammatory, antimicrobial, and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methoxynaphthalene-1,4-dione typically involves the introduction of hydroxy and methoxy groups onto the naphthoquinone core. One common method is the hydroxylation of 2-methoxy-1,4-naphthoquinone using appropriate reagents and catalysts. For instance, the use of Lewis acid catalysts such as cerium chloride can facilitate the hydroxylation process, yielding high product yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various hydroquinone derivatives, substituted naphthoquinones, and other oxidation or reduction products depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-hydroxy-2-methoxynaphthalene-1,4-dione involves its ability to interact with various molecular targets and pathways. It can inhibit the activity of enzymes such as protein tyrosine phosphatases, leading to the modulation of signaling pathways like the STAT3 pathway. This inhibition can result in the suppression of tumor cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-hydroxy-2-methoxynaphthalene-1,4-dione include:

    Juglone (5-Hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.

    Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Exhibits significant anticancer and anti-inflammatory activities.

    Lawsone (2-Hydroxy-1,4-naphthoquinone): Used as a natural dye and has antimicrobial properties

Uniqueness

What sets this compound apart from these similar compounds is the presence of both hydroxy and methoxy groups, which can influence its reactivity and biological activity. This unique combination of functional groups allows it to participate in a broader range of chemical reactions and potentially exhibit distinct biological effects.

Properties

IUPAC Name

5-hydroxy-2-methoxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-15-9-5-8(13)10-6(11(9)14)3-2-4-7(10)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATGZQSBJAZYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435638
Record name 5-hydroxy-2-methoxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15127-94-3
Record name 5-hydroxy-2-methoxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-2-methoxynaphthalene-1,4-dione
Reactant of Route 2
5-hydroxy-2-methoxynaphthalene-1,4-dione
Reactant of Route 3
Reactant of Route 3
5-hydroxy-2-methoxynaphthalene-1,4-dione
Reactant of Route 4
5-hydroxy-2-methoxynaphthalene-1,4-dione
Reactant of Route 5
5-hydroxy-2-methoxynaphthalene-1,4-dione
Reactant of Route 6
5-hydroxy-2-methoxynaphthalene-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.